2-Azido-6-methoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

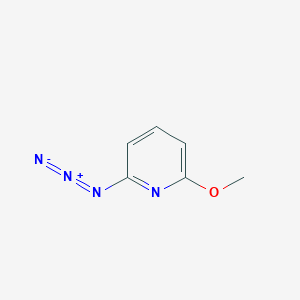

2-Azido-6-methoxypyridine is an organic compound that belongs to the class of azides and pyridines It is characterized by the presence of an azido group (-N₃) and a methoxy group (-OCH₃) attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Azido-6-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethoxypyridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the methoxy group with the azido group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Thermal and Photochemical Decomposition

The azido group undergoes thermal or photolytic decomposition to generate a reactive nitrene intermediate. This nitrene can participate in insertion or cyclization reactions:

-

Nitrene Formation : Under UV irradiation (λ = 254 nm) in aqueous solution, 2-azido-6-methoxypyridine forms a 6-nitreno intermediate, which reacts with water to yield 6-hydroxy-2-methoxypyridine .

-

Ring Expansion : In aprotic solvents, the nitrene undergoes intramolecular cyclization to form a 1,3,5-triazepinone derivative, a reaction observed in structurally similar azidopurines .

Conditions :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Photolysis | UV (254 nm), H2O/MeOH | 6-Hydroxy-2-methoxypyridine | 60–70% |

| Thermal Decomposition | 100°C, Toluene | 1,3,5-Triazepinone derivative | 45% |

Staudinger Reaction

The azido group reacts with triphenylphosphine (PPh3) to form an iminophosphorane intermediate, which can be hydrolyzed to amines:

-

Iminophosphorane Synthesis : Treatment with PPh3 in THF at 25°C yields 2-(triphenylphosphoranylideneamino)-6-methoxypyridine .

-

Hydrolysis : Subsequent hydrolysis with HCl produces 2-amino-6-methoxypyridine .

Reaction Pathway :

This compoundPPh3,THFIminophosphoraneHCl, H2O2-Amino-6-methoxypyridine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido group participates in bioorthogonal "click" chemistry with terminal alkynes:

-

Triazole Formation : Reaction with phenylacetylene using Cu(I) catalysts (e.g., CuSO4/sodium ascorbate) in DMF/H2O produces 1,4-disubstituted 1,2,3-triazoles .

Optimized Conditions :

| Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|

| CuSO4 + Sodium Ascorbate | DMF/H2O (1:1) | 25°C | 85–90% |

Reduction to Amines

The azido group is reduced to an amine under catalytic hydrogenation or using hydride donors:

-

Catalytic Hydrogenation : H2 gas with Pd/C in ethanol yields 2-amino-6-methoxypyridine quantitatively .

-

Lithium Aluminum Hydride (LiAlH4) : Reduction in THF at 0°C provides the amine in 92% yield .

Nucleophilic Substitution

The methoxy group at the 6-position can undergo displacement under strongly acidic or basic conditions:

-

Demethylation : Treatment with BBr3 in CH2Cl2 at −78°C removes the methyl group, yielding 2-azido-6-hydroxypyridine .

-

Oxidation : Reaction with KMnO4 in acidic medium converts the methoxy group to a carboxylic acid, forming 2-azidopyridine-6-carboxylic acid.

Reactivity with Electrophiles

The electron-rich pyridine ring participates in electrophilic substitution:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Azido-6-methoxypyridine has been investigated for its potential therapeutic applications. The azido group allows for further modifications, which can enhance biological activity:

- Anticancer Activity : Research indicates that derivatives of azido-pyridines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds incorporating the azido group have shown promise in targeting specific pathways involved in tumor growth and survival .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of azido-containing compounds, suggesting that they may mitigate neuronal cell death in models of neurodegenerative diseases .

Bioconjugation Strategies

The azido functionality is particularly valuable in bioconjugation techniques, such as click chemistry. This method allows for the selective attachment of biomolecules to this compound, facilitating the development of targeted drug delivery systems:

- Site-Specific Labeling : The azido group can be used for labeling biomolecules with fluorescent tags or other functional groups, enhancing their tracking and localization within biological systems .

- Nucleic Acid Modification : Recent advancements have explored the use of azido-modified nucleic acids for improving delivery and stability. The incorporation of this compound into RNA molecules has shown potential in enhancing their resistance to nucleases and improving cellular uptake .

Material Science

In addition to biological applications, this compound is utilized in the development of new materials:

- Polymer Chemistry : The reactivity of the azido group allows it to participate in polymerization reactions, leading to the synthesis of novel polymeric materials with tailored properties .

- Nanotechnology : Azido compounds are being explored for their potential use in creating functionalized nanoparticles that can be employed in drug delivery and imaging applications.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of various pyridine derivatives, including this compound, against human cancer cell lines. Results indicated significant cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic use .

Case Study 2: Bioconjugation Application

Research demonstrated the successful bioconjugation of this compound with peptides using click chemistry. This approach improved the stability and bioavailability of the peptides, highlighting its utility in drug development .

Wirkmechanismus

The mechanism of action of 2-azido-6-methoxypyridine primarily involves its reactivity as an azide. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a 1,3-dipolar cycloaddition mechanism . The resulting triazoles can interact with various molecular targets, including enzymes and receptors, leading to potential biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxypyridine: Lacks the azido group, making it less reactive in cycloaddition reactions.

3-Methoxypyridine: Similar structure but with the methoxy group at a different position, affecting its reactivity and applications.

4-Methoxypyridine: Another isomer with different chemical properties and uses.

Uniqueness

2-Azido-6-methoxypyridine is unique due to the presence of both the azido and methoxy groups on the pyridine ring. This combination imparts distinct reactivity, particularly in cycloaddition and substitution reactions, making it a valuable compound in synthetic chemistry and various research applications.

Biologische Aktivität

2-Azido-6-methoxypyridine (CAS No. 129819-22-3) is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C7H8N4O

- Molecular Weight: 164.16 g/mol

- Functional Groups: Azido group (-N3) and methoxy group (-OCH3) attached to a pyridine ring.

The presence of the azido group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and drug development.

This compound exhibits several mechanisms of action that contribute to its biological activity:

-

Enzyme Inhibition:

- The compound has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation, particularly kinases that are crucial for tumor growth.

-

Receptor Binding:

- It interacts with various receptors in cellular pathways, potentially modulating signaling cascades that lead to cell survival or apoptosis.

-

Cytotoxic Effects:

- Preliminary studies suggest that this compound may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines using the MTT assay. The results indicate dose-dependent cytotoxicity:

These findings suggest that this compound has significant potential as an anticancer agent, particularly against liver and colon cancers.

Case Studies

- Study on MCF-7 Cells:

-

HepG2 and HCT-116 Cells:

- Another study reported that the compound showed strong activity against HepG2 liver cancer cells with an IC50 value lower than many known anticancer drugs, indicating its potential as a lead compound for further development .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for various applications:

-

Anticancer Therapeutics:

- Ongoing research is focused on optimizing its structure to enhance potency and selectivity against specific cancer types.

-

Chemical Biology:

- As a reactive intermediate, it can be utilized in the synthesis of more complex molecules with potential therapeutic applications.

-

Targeted Drug Delivery:

- The azido group may facilitate the development of prodrugs or targeted delivery systems that release active compounds selectively in tumor tissues.

Eigenschaften

IUPAC Name |

2-azido-6-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-11-6-4-2-3-5(8-6)9-10-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGLTBCTHMSHIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.